2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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Overview
Description
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted imidazole with an appropriate oxazine precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- 2-fluoro-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Uniqueness
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogen-substituted analogs may not. This makes it particularly valuable in applications where such interactions are crucial.
Properties
IUPAC Name |
2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXVUVZJPMXIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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